1-(2-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multi-step organic reactions. One common method includes:
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Formation of the Indole Sulfonyl Intermediate:
Starting Materials: 2-methylindole and a sulfonyl chloride (e.g., methanesulfonyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).
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Coupling with Methoxyphenyl Isocyanate:
Starting Materials: The indole sulfonyl intermediate and 2-methoxyphenyl isocyanate.
Reaction Conditions: The coupling reaction is performed in an inert atmosphere, typically under nitrogen, at room temperature to form the final urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products:
Oxidation Products: Phenolic derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Pathway Modulation: Affecting signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)amino)ethyl)urea: Similar structure but with an amino group instead of a sulfonyl group.
1-(2-Methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)carbamoyl)ethyl)urea: Contains a carbamoyl group instead of a sulfonyl group.
Uniqueness: 1-(2-Methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, enhances its solubility and potential interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-18(14-7-3-4-8-15(14)21-13)27(24,25)12-11-20-19(23)22-16-9-5-6-10-17(16)26-2/h3-10,21H,11-12H2,1-2H3,(H2,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIUFKWSJOJHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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